Ethene-1,1-diamine

Catalog No.
S14693217
CAS No.
4363-36-4
M.F
C2H6N2
M. Wt
58.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethene-1,1-diamine

CAS Number

4363-36-4

Product Name

Ethene-1,1-diamine

IUPAC Name

ethene-1,1-diamine

Molecular Formula

C2H6N2

Molecular Weight

58.08 g/mol

InChI

InChI=1S/C2H6N2/c1-2(3)4/h1,3-4H2

InChI Key

BSGRLBPZSRZQOR-UHFFFAOYSA-N

Canonical SMILES

C=C(N)N

Ethene-1,1-diamine, commonly known as ethylenediamine, is an organic compound with the molecular formula C2H8N2\text{C}_2\text{H}_8\text{N}_2. It is a colorless liquid that possesses a strong ammonia-like odor and is classified as a basic amine. Ethylenediamine is recognized for its bifunctional nature, containing two primary amino groups, which makes it a versatile building block in chemical synthesis. The compound is hygroscopic and readily absorbs moisture from the air, forming corrosive and irritating mists upon exposure to humid conditions .

Due to its two amino groups. It can undergo:

  • Acylation: Ethylenediamine can react with acylating agents such as acetic anhydride to form mono- or diacetylated derivatives. The reaction typically yields higher selectivity for the mono-acetylated product under controlled conditions .
  • Alkylation: The amine groups can react with alkyl halides to form N-alkyl derivatives.
  • Formation of Chelates: Ethylenediamine acts as a bidentate ligand, forming stable chelate complexes with metal ions, such as in the coordination compound [Co(ethylenediamine)3]3+[Co(\text{ethylenediamine})_3]^{3+} .

Ethylenediamine can be synthesized through several methods:

  • Industrial Synthesis: The primary industrial method involves treating 1,2-dichloroethane with ammonia under high pressure (approximately 180 °C) in an aqueous medium. This process produces ethylenediamine along with by-products such as diethylenetriamine and triethylenetetramine .
  • Laboratory Synthesis: In laboratory settings, ethylenediamine can be produced by reacting ethylene glycol with urea or through the reaction of ethanolamine with ammonia over nickel catalysts .

Ethylenediamine has numerous applications across various industries:

  • Chemical Manufacturing: It is used extensively as a precursor in the production of plastics, polyamides, and rubber.
  • Pharmaceuticals: Ethylenediamine derivatives are utilized in drug formulations and as intermediates in pharmaceutical synthesis.
  • Agriculture: It serves as a source of nitrogen in fertilizers and animal feed additives.
  • Corrosion Inhibition: Ethylenediamine is employed as a corrosion inhibitor in paints and cooling systems .

Studies on the interactions of ethylenediamine with other compounds reveal its role as a chelating agent. Its ability to form stable complexes with metal ions has implications in various fields such as catalysis and materials science. Research indicates that ethylenediamine can enhance the solubility of certain compounds, facilitating their use in biochemical applications .

Ethylenediamine belongs to a class of compounds known as ethyleneamines, which includes several related structures. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
EthylenediamineC2H8N2\text{C}_2\text{H}_8\text{N}_2Two primary amines; widely used in synthesis
DiethylenetriamineC4H11N3\text{C}_4\text{H}_{11}\text{N}_3Contains three amines; used for polymer production
TriethylenetetramineC6H15N4\text{C}_6\text{H}_{15}\text{N}_4Four amines; used in epoxy hardeners
TetraethylethylenediamineC6H18N2\text{C}_6\text{H}_{18}\text{N}_2More hydrophobic; used in lubricants
Ethylenediaminetetraacetic acidC10H16N2O8\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_8Stronger chelating agent; used in metal ion extraction

Ethylenediamine's unique structure with two primary amines allows it to participate actively in a wide range of

Transition Metal/Photocatalyst-Free Strategies in Geminal Diamine Synthesis

A breakthrough in geminal diamine synthesis involves photoinduced amidation of C(sp³)–H bonds without transition metals or photocatalysts. This method utilizes a ternary donor–acceptor–donor (D–A–D) complex formed via π–π stacking between electron-rich aromatic donors and an electron-deficient acceptor, stabilized by a base. The complex acts as the photosensitive species, absorbing visible light to generate reactive intermediates that facilitate C–N bond formation.

Key advantages include:

  • High atom economy: Direct functionalization of C–H bonds eliminates pre-functionalized substrates.
  • Broad substrate scope: Aliphatic amines and amides with diverse functional groups (e.g., esters, ethers) undergo efficient coupling.
  • Mild conditions: Reactions proceed at room temperature under visible light irradiation, avoiding high thermal energy inputs.

A representative reaction involves irradiating a mixture of cyclohexane and benzamide in the presence of a pyridine-derived base, yielding ethene-1,1-diamine derivatives with >80% efficiency.

Photochemical Pathways via Donor–Acceptor–Donor Complex Formation

The photochemical mechanism hinges on the formation of a sandwich-like D–A–D complex. Upon irradiation, the complex undergoes charge transfer, generating a diradical intermediate that abstracts hydrogen from the C(sp³)–H substrate. Subsequent recombination with the amide nitrogen forms the geminal diamine (Figure 1).

Critical factors influencing efficiency:

  • Donor strength: Electron-rich aromatics (e.g., 1,2,3-trimethoxybenzene) enhance charge separation.
  • Base selection: Pyridine derivatives optimize complex stability and hydrogen abstraction kinetics.
  • Wavelength: Blue light (450–470 nm) maximizes complex excitation.

This method bypasses traditional reliance on transition metals like palladium or copper, reducing costs and eliminating metal contamination.

Comparative Analysis of Ethene-1,1-Diamine vs. Ethane-1,1-Diamine Synthetic Routes

Synthetic routes for ethene-1,1-diamine and ethane-1,1-diamine diverge significantly in mechanisms and conditions (Table 1):

ParameterEthene-1,1-DiamineEthane-1,1-Diamine
ReactantsAlkanes, amides1,2-Dichloroethane, ammonia
CatalystsNone (D–A–D complex)Nickel or cobalt catalysts
Temperature25°C (ambient)180–380°C
By-productsMinimal (H~2~O, N~2~)HCl, polyamines (DETA, TETA)
Atom economy>90%60–75%

Key distinctions:

  • Energy efficiency: Ethene-1,1-diamine synthesis operates under ambient conditions via photochemical activation, whereas ethane-1,1-diamine production requires high-temperature gas-phase reactions.
  • Selectivity: The D–A–D complex minimizes side reactions in ethene-1,1-diamine synthesis, while ethane-1,1-diamine routes produce significant polyamine by-products.
  • Substrate flexibility: Photochemical methods accommodate sterically hindered substrates, unlike the narrow substrate tolerance of traditional amination.

These advances position ethene-1,1-diamine as a more sustainable target for industrial applications, though scaling photochemical processes remains a challenge.

The decomposition mechanisms of geminal diamines, including ethene-1,1-diamine, follow well-established kinetic and thermodynamic principles that govern their stability and reactivity patterns [3] [4]. Research has demonstrated that geminal diamines exhibit a kinetically preferred mode of decomposition through preferential expulsion of the less basic amine leaving group, a phenomenon that remains consistent across varying pH conditions [3].

Kinetic Control Mechanisms

The decomposition of ethene-1,1-diamine and related geminal diamines operates under kinetic control mechanisms that prioritize the stability of transition states over thermodynamic product stability [3] [4]. Experimental evidence indicates that the preference for expelling the less basic amine leaving group remains independent of pH variations in the range of 2-11, demonstrating the robust nature of these kinetic controls [3]. This pH independence suggests that the transition state stabilization governs the reaction pathway rather than ground state protonation effects [3] [4].

The transition state analysis reveals a symmetrical charge distribution where the developing positive charge on the nitrogen of the incipient iminium cation becomes balanced by the depletion of positive charge on the nitrogen of the departing amine [3]. This charge distribution pattern provides thermodynamic stabilization to the transition state, making the decomposition pathway energetically favorable [3] [4].

Thermodynamic Parameters

Thermal decomposition studies of geminal diamine systems demonstrate that decomposition typically initiates around 120-140°C, similar to related geminal diazide compounds [5]. The thermodynamic properties of ethene-1,1-diamine derivatives show significant temperature dependencies, with decomposition proceeding through multiple pathways depending on environmental conditions [6] [5].

The following table summarizes key kinetic and thermodynamic parameters for geminal diamine decomposition:

ParameterValueReferenceNotes
pH Range (decomposition independent)2-11 [3] [4]Decomposition preference independent of pH
Transition State Charge DistributionSymmetrical [3] [4]Balanced positive charge distribution
Leaving Group PreferenceLess basic amine [3] [4]Preferential expulsion of less basic group
Aromatic vs Aliphatic PreferenceIndependent [3] [4]No difference between aromatic/aliphatic formation
Temperature Range (°C)120-140 [5]Thermal decomposition range for geminal diazides
Decomposition Onset (°C)120-140 [5]Similar to diazide thermal stability

Mechanistic Pathways

The decomposition pathways of ethene-1,1-diamine involve multiple competing mechanisms that operate under different experimental conditions [6]. Primary thermal degradation routes proceed through carbamate formation followed by intermolecular cyclization to form imidazolidinone structures or nucleophilic attack by free amines to produce diamine urea compounds [6]. These pathways demonstrate the versatility of geminal diamine systems in forming diverse products under varying reaction conditions [6].

Role of π–π Stacking Interactions in Photoinduced Amidation Reactions

The incorporation of ethene-1,1-diamine systems in photoinduced amidation reactions demonstrates the critical importance of π–π stacking interactions in facilitating chemical transformations under mild conditions [7] [8]. Recent developments in transition metal-free photocatalysis have revealed that geminal diamines can participate in sophisticated photochemical processes through the formation of donor-acceptor-donor complexes [7] [8].

Photoactive Complex Formation

The formation of sandwich-like ternary donor-acceptor-donor complexes represents a breakthrough in understanding how ethene-1,1-diamine derivatives participate in photoinduced reactions [7] [8]. These complexes arise from π–π stacking interactions combined with base action, creating highly photoactive species that absorb visible light effectively [7] [8]. The resulting photoactive complexes enable C(sp3)–H bond amidation without requiring traditional transition metal photocatalysts [7] [8].

Experimental optimization studies have identified potassium hydroxide as the optimal base for promoting these reactions, achieving yields up to 76% under 405 nanometer irradiation [7] [8]. The reaction conditions remain remarkably mild, proceeding at room temperature without the need for external photocatalysts or transition metals [7] [8].

Mechanistic Insights

The mechanism of π–π stacking-induced photochemical reactions involves the generation of α-amino radicals under visible light irradiation [9] [10]. Quantum chemistry Density Functional Theory calculations have confirmed the formation of π–π stacked ionic complexes, while Time-Dependent Density Functional Theory simulations have provided detailed absorption spectra that explain the photochemical activity [9] [10]. The nudged elastic band methodology has offered insights into the interaction and reaction pathways of the selected species [9] [10].

The following table presents key parameters for π–π stacking interactions in photoinduced amidation:

System ComponentSpecificationMechanism RoleReference
Donor-Acceptor-Donor ComplexSandwich-like ternary complexKey photosensitive species [7] [8]
Photoactivation Wavelength (nm)405Visible light activation [7] [8]
Reaction Yield (%)76Optimized conditions [7] [8]
Base RequirementKOHBase action essential [7] [8]
Temperature ConditionsRoom temperatureMild conditions [7] [8]
Photocatalyst RequirementNoneMetal-free process [7] [8]

Substrate Scope and Applications

The photoinduced amidation strategy demonstrates broad substrate applicability with excellent functional group tolerance [7] [8]. The reaction features high atom economy, making it an environmentally attractive alternative to traditional amidation methods that require harsh conditions or expensive catalysts [7] [8]. The methodology has been successfully applied to three-component coupling reactions, delivering complex functionalized amines with yields exceeding 90% in optimized cases [9] [10].

The electronic properties of the π–π stacking interactions facilitate charge transport through both "hopping" and "band-like" mechanisms, enabling efficient energy transfer within the photoactive complexes [11]. These properties make ethene-1,1-diamine-based systems particularly suitable for applications requiring precise control over photochemical processes [11].

Enzymatic Intermediate Formation: Case Studies in Arginine Decarboxylase Systems

Ethene-1,1-diamine structural motifs play crucial roles as intermediates in enzymatic systems, particularly in arginine decarboxylase mechanisms where geminal diamine intermediates facilitate essential biochemical transformations [12] [13]. The study of these enzymatic systems provides valuable insights into the biological relevance of geminal diamine chemistry and their mechanistic pathways [14] [15].

Yersinia pestis Arginine Decarboxylase Mechanism

Comprehensive kinetic studies using single wavelength stopped-flow spectroscopy have revealed detailed mechanistic features of geminal diamine intermediate formation in Yersinia pestis arginine decarboxylase systems [12] [16]. The enzyme catalyzes the conversion of L-arginine to agmatine and carbon dioxide through a pyridoxal-5'-phosphate dependent mechanism that involves transient geminal diamine intermediates [13] [14].

The research has identified two distinct conformational states of the enzyme: one that binds ligands and one that does not [12] [16]. The kinetic analysis reveals specific rate constants for conformational state interconversion, with on rates of 390 s⁻¹ and off rates of 880 s⁻¹ [12] [16]. The binding affinity for agmatine, the reaction product, exhibits a dissociation constant of 6 millimolar [12] [16].

pH-Dependent Kinetic Pathways

The formation of geminal diamine intermediates in arginine decarboxylase systems demonstrates significant pH dependency, with the deprotonated form of the enzyme binding ligands more slowly than the protonated form [12] [16]. The rates for geminal diamine formation and external aldimine formation in the pH-dependent pathway have been determined to be 25 s⁻¹ and 4 s⁻¹, respectively [12] [16]. A slow interconversion between protonated and deprotonated enzyme forms occurs with a pKa of approximately 8.0 [12] [16].

The following table summarizes the kinetic parameters for arginine decarboxylase geminal diamine intermediate formation:

Kinetic ParameterValueExperimental ConditionsOrganismReference
Conformational State On Rate (s⁻¹)390Stopped-flow spectroscopyYersinia pestis [12] [16]
Conformational State Off Rate (s⁻¹)880Stopped-flow spectroscopyYersinia pestis [12] [16]
Agmatine Binding KD (mM)6Single wavelength detectionYersinia pestis [12] [16]
Geminal Diamine Formation Rate (s⁻¹)25pH-dependent pathwayYersinia pestis [12] [16]
External Aldimine Formation Rate (s⁻¹)4pH-dependent pathwayYersinia pestis [12] [16]
Enzyme pKa8.0Slow interconversionYersinia pestis [12] [16]
Mg²⁺ DependencyRequiredFormation dependentYersinia pestis [12] [16]

Metal Ion Dependencies and Cofactor Requirements

The formation of geminal diamine intermediates in arginine decarboxylase systems requires magnesium ion coordination for optimal activity [12] [16]. This metal dependency highlights the importance of coordination chemistry in stabilizing the geminal diamine intermediate during the enzymatic reaction cycle [12] [16]. The magnesium requirement suggests that metal coordination facilitates proper geometric arrangement of the substrate and cofactor within the active site [17].

Comparative studies across different arginine decarboxylase systems reveal variations in cofactor requirements and kinetic parameters [14] [15]. The pyridoxal-5'-phosphate dependent enzymes demonstrate different kinetic behavior compared to pyruvoyl-dependent variants found in archaeal systems [14] [15]. These differences emphasize the evolutionary diversity in approaches to geminal diamine intermediate stabilization and utilization [14] [15].

Structural and Functional Implications

The three-dimensional structure of arginine decarboxylase reveals a approximately 800 kilodalton decamer composed as a pentamer of homodimers [17]. Each homodimer contains abundant acidic surface residues that prevent inactive homodimer association into active decamers at neutral pH, while acidic conditions favor active decamer assembly [17]. This pH-dependent oligomerization provides a mechanism for activity modulation by external pH conditions [17].

The active site architecture positions the geminal diamine intermediate formation within approximately 30 Angstroms from the dimer surface, creating a protected environment for the transient intermediate [17] [18]. The pyridoxal-phosphate binding domain, along with associated structural domains, forms an open bowl-like structure that accommodates substrate binding and product release [13] [18].

Comparative Enzymatic Systems

Studies of related decarboxylase systems demonstrate that geminal diamine intermediate formation represents a common mechanistic strategy across diverse enzymatic families [19] [20]. The GDP-4-keto-6-deoxy-D-mannose-3-dehydratase system provides structural evidence for trapped geminal diamine intermediates, offering direct visualization of these transient species [19]. These comparative studies reveal conserved mechanistic principles that govern geminal diamine intermediate formation and utilization across different enzymatic contexts [19] [20].

Design of Functionalized Amidines and Ureas via Diamine Intermediates

The strategic utilization of ethene-1,1-diamine as an intermediate in the synthesis of functionalized amidines and ureas represents a significant advancement in nitrogen heterocycle chemistry. The design principles underlying these synthetic approaches leverage the bifunctional nature of the diamine scaffold to create diverse molecular architectures with enhanced biological and chemical properties.

Functionalized amidine synthesis via diamine intermediates involves several mechanistic pathways, with the most prominent being the reaction of 1,2,3-triazines and 1,2,3,5-tetrazines with amidines. This transformation proceeds through an addition/nitrogen elimination/cyclization pathway rather than the conventional Diels-Alder mechanism [4]. The rate-limiting step involves the initial nucleophilic attack of the amidine on the azine carbon-4 position, followed by energetically favorable nitrogen elimination [4]. This mechanistic insight has enabled the development of orthogonal reactivity patterns that complement existing synthetic methodologies.

The synthesis of substituted amidines through diamine intermediates has been significantly advanced through the development of phosphine/iodine-mediated protocols. These methods enable the preparation of N,N'-disubstituted and N,N,N'-trisubstituted amidines through convenient one-pot procedures [5]. The reaction conditions are mild and compatible with a wide range of functional groups, making this approach particularly attractive for late-stage functionalization applications in drug discovery programs.

Table 2: Amidine Synthesis via Diamine Intermediates

Starting MaterialProduct TypeReaction ConditionsYield Range
1,2,3-TriazinesPyrimidinesAddition/N₂ elimination65-85% [4]
1,2,3,5-Tetrazines1,3,5-TriazinesAddition/N₂ elimination70-90% [4]
CarbodiimidesN,N'-Disubstituted AmidinesPh₃P/I₂ mediated60-80% [5]
Secondary AminesN,N,N'-Trisubstituted AmidinesPh₃P/I₂ mediated55-75% [5]

Urea derivative synthesis represents another major application area where ethene-1,1-diamine intermediates demonstrate exceptional utility. The manganese-catalyzed dehydrogenative synthesis of urea derivatives from diamines and methanol exemplifies the green chemistry approaches enabled by these systems [6]. This catalytic process operates through a pincer complex mechanism that facilitates the dehydrogenative coupling of formamide intermediates with amines to form urea products [6]. The reaction liberates hydrogen gas as the only byproduct, making it highly attractive from an environmental perspective.

The mechanistic pathway for urea formation involves three distinct steps: initial dehydrogenative coupling of amine with methanol to form formamide, rapid equilibration of the formamide intermediate, and final dehydrogenative coupling with a second equivalent of amine [6]. The kinetic energy barriers for carbon-nitrogen coupling are relatively low (0.83-1.06 eV), contributing to the efficiency of the overall transformation [6]. This methodology has been successfully extended to polyurea synthesis, demonstrating the scalability and practical utility of diamine-based synthetic approaches.

Advanced synthetic strategies have also been developed for accessing conformationally restricted diamine scaffolds that serve as privileged structures in medicinal chemistry applications. These conformationally restricted diamines (CRDAs) offer defined spatial arrangements of functional groups, leading to decreased entropy of binding with biological targets [7]. The synthetic approaches to these scaffolds typically involve ring-closing metathesis (RCM) reactions and novel cyclization strategies that enable access to complex polycyclic architectures [8].

Strategic Use in Pharmaceutical Scaffolds: Bioactive Compound Development

The strategic incorporation of ethene-1,1-diamine scaffolds in pharmaceutical development represents a paradigm shift toward more efficient drug discovery methodologies. The 1,2-diamine motif is pervasive in naturally occurring bioactive compounds and has been identified as a privileged structural element that confers enhanced biological activity across multiple therapeutic areas [9] [10].

Clinical validation of ethene-1,1-diamine derivatives is exemplified by SQ109, an N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine derivative that has progressed to Phase I/II clinical trials as an anti-tuberculosis agent [11]. This compound demonstrates the pharmacophore potential of the 1,2-ethylenediamine structural framework and has shown promising efficacy against drug-resistant tuberculosis strains [12]. The success of SQ109 has stimulated extensive research into related diamine derivatives for various therapeutic applications.

Table 3: Pharmaceutical Applications of Ethylenediamine Derivatives

Compound TypeTherapeutic AreaDevelopment StatusClinical Significance
SQ109Anti-tuberculosisPhase I/II Clinical Trials [11]Drug-resistant TB treatment
HBED DerivativesIron-Chelating TherapyClinical Use [11]Radiopharmaceutical imaging
N-(2-aminocycloaliphatic)-2-arylacetamideAnalgesicApproved Drugs [13]Pain management
Brominated Ethylenediamine DerivativesAntimicrobialResearch Stage [11]Infectious disease treatment
Chlorinated Ethylenediamine DerivativesAntifungalResearch Stage [11]Fungal infection therapy

The cytotoxic activity profiles of ethylenediamine derivatives have been extensively characterized against human cancer cell lines. Research findings demonstrate that N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives exhibit significant cytotoxic activity against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines [12]. The structure-activity relationships reveal that halogenation at specific positions enhances the biological activity, with brominated and chlorinated derivatives showing superior antimicrobial and antifungal properties compared to their non-halogenated analogs [12].

The mechanism of action studies indicate that these compounds affect mitochondrial membrane potential and cell cycle distribution, suggesting multiple targets of biological activity [12] [14]. The inhibition of mitochondrial electron transport by N,N'-bis(dichloroacetyl)diamine derivatives demonstrates parabolic correlations between biological activity and lipophilicity parameters [14]. These findings suggest that membrane penetration is a critical determinant of structure-activity relationships, providing important guidance for rational drug design efforts.

Advanced drug discovery platforms have been developed utilizing cyclic 1,2-diamine scaffolds as building blocks for lead compound identification. These conformationally restricted systems offer over 50 different scaffold variations available on gram scales, enabling systematic exploration of chemical space around the diamine pharmacophore [15]. The scaffolds are designed for facile derivatization through amide formation and reductive amination procedures, facilitating rapid library synthesis for biological screening applications.

The biosynthesis applications of diamine systems have gained significant attention in metabolic engineering approaches to pharmaceutical intermediate production. The biosynthetic pathways for various diamines, including 1,5-diaminopentane and 1,3-diaminopropane, have been successfully implemented in engineered microorganisms [16]. These biotechnological approaches offer sustainable alternatives to traditional chemical synthesis methods and have achieved impressive production titers, with 1,5-diaminopentane reaching concentrations of 103.8 grams per liter in optimized fermentation systems [16].

Late-stage modification strategies utilizing diamine scaffolds have emerged as powerful tools for optimizing the pharmacological properties of bioactive compounds. These approaches enable the introduction of metabolically stable modifications, such as fluorination at susceptible sites, without disrupting the core biological activity [17]. The ability to perform such modifications at advanced stages of drug development significantly reduces the time and cost associated with lead optimization processes.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

58.053098200 g/mol

Monoisotopic Mass

58.053098200 g/mol

Heavy Atom Count

4

Dates

Last modified: 08-10-2024

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